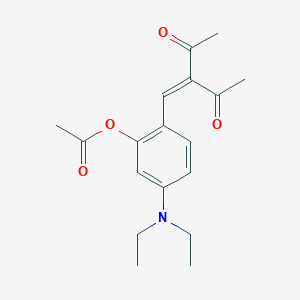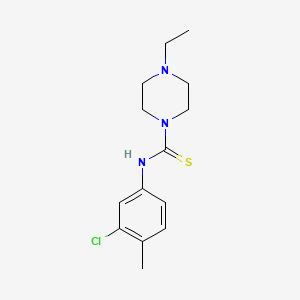![molecular formula C16H13ClN2OS B5807187 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as CPAA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide is not well understood. However, it has been suggested that N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide may exert its therapeutic effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and physiological effects:
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide is its ease of synthesis. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide can be synthesized using a simple one-pot reaction method, which makes it a cost-effective compound for lab experiments. However, one of the limitations of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide. One potential direction is to investigate the structure-activity relationship of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide and its analogs to identify compounds with improved therapeutic properties. Another potential direction is to investigate the potential use of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide in combination with other drugs for the treatment of various diseases. Finally, future studies could focus on the development of novel delivery systems for N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide to improve its solubility and bioavailability in vivo.
In conclusion, N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide is a compound with significant potential for therapeutic use. Its ease of synthesis and potential therapeutic properties make it a promising compound for further study. Further research is needed to fully understand the mechanism of action of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide and to identify its potential use in the treatment of various diseases.
Synthesemethoden
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 3-chloroaniline, phenyl isothiocyanate, and acryloyl chloride in the presence of a base such as triethylamine. The product obtained is then purified using column chromatography to obtain pure N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide.
Wissenschaftliche Forschungsanwendungen
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-N-[(3-chlorophenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-13-7-4-8-14(11-13)18-16(21)19-15(20)10-9-12-5-2-1-3-6-12/h1-11H,(H2,18,19,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUSVYWMEYISRP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-chlorophenyl)carbamothioyl]-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)

![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)